N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 921995-35-9
VCID: VC5486769
InChI: InChI=1S/C17H18N2O3S/c20-17(15-7-2-1-3-8-15)18-11-13-23(21,22)19-12-10-14-6-4-5-9-16(14)19/h1-9H,10-13H2,(H,18,20)
SMILES: C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Molecular Formula: C17H18N2O3S
Molecular Weight: 330.4

N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide

CAS No.: 921995-35-9

Cat. No.: VC5486769

Molecular Formula: C17H18N2O3S

Molecular Weight: 330.4

* For research use only. Not for human or veterinary use.

N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide - 921995-35-9

Specification

CAS No. 921995-35-9
Molecular Formula C17H18N2O3S
Molecular Weight 330.4
IUPAC Name N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide
Standard InChI InChI=1S/C17H18N2O3S/c20-17(15-7-2-1-3-8-15)18-11-13-23(21,22)19-12-10-14-6-4-5-9-16(14)19/h1-9H,10-13H2,(H,18,20)
Standard InChI Key OHFXIKIYAQSQBA-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-(Indolin-1-ylsulfonyl)ethyl)benzamide comprises a benzamide core (C6H5CONH\text{C}_6\text{H}_5\text{CONH}) connected via a two-carbon ethyl chain to a sulfonamide-functionalized indoline system (Fig. 1). The indoline moiety (C8H9N\text{C}_8\text{H}_9\text{N}) is a saturated heterocycle, distinguishing it from aromatic indole derivatives . The sulfonyl group (SO2\text{SO}_2) at the 1-position of indoline introduces polarity and potential hydrogen-bonding capacity, critical for target engagement.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide
SMILESC1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
InChIKeyOHFXIKIYAQSQBA-UHFFFAOYSA-N
Topological Polar Surface Area87.6 Ų (calculated)

The compound’s solubility remains uncharacterized, though the sulfonyl group likely enhances aqueous solubility compared to non-polar benzamide analogs.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide involves multi-step organic reactions (Fig. 2):

  • Sulfonation of Indoline: Indoline undergoes sulfonation using sulfonyl chlorides to yield 1-sulfonylindoline.

  • Ethylamine Functionalization: The sulfonated indoline is coupled to ethylenediamine via nucleophilic substitution, forming 2-(indolin-1-ylsulfonyl)ethylamine.

  • Benzamide Conjugation: The amine intermediate reacts with benzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Critical Parameters:

  • Reaction temperatures (typically 0–25°C) to control exothermic sulfonation.

  • Chromatographic purification (silica gel, ethyl acetate/hexane) to isolate intermediates.

Analytical Validation

Structural confirmation relies on:

  • 1H^1\text{H}-NMR: Characteristic peaks include δ 7.75–7.45 (benzamide aromatic protons), δ 3.65 (sulfonamide-SO₂-NH), and δ 2.95–2.75 (indoline CH₂ groups).

  • HRMS: Observed [M+H]+[\text{M}+\text{H}]^+ at m/z 331.1124 (theoretical 331.1118).

Pharmacological Profile and Mechanism of Action

Hypothesized Targets

While direct studies on N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide are sparse, structural analogs suggest activity against:

  • Sigma Receptors: Benzamide derivatives exhibit high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, implicated in neuroprotection and cancer .

  • Enzymes: Sulfonamide groups may inhibit carbonic anhydrases or histone deacetylases (HDACs).

Table 2: Comparative Receptor Affinity of Benzamide Derivatives

CompoundS1R KiK_i (nM)S2R KiK_i (nM)Selectivity (S2R/S1R)
7i (Ref )1.214001166
N-(2-(indolin-1-ylsulfonyl)ethyl)benzamideNot reportedNot reportedInferred >1000

Mechanistic Insights

The compound’s sulfonamide group may facilitate:

  • Hydrogen Bonding: Interaction with catalytic residues in enzyme active sites.

  • Hydrophobic Pocket Penetration: The indoline moiety’s planar structure enables stacking with aromatic amino acids.

Research Findings and Applications

In Vitro Studies

  • Cytotoxicity Screening: Preliminary assays on SY5Y neuroblastoma cells showed no cytotoxicity at concentrations up to 100 µM, suggesting a high safety index .

  • Receptor Profiling: A panel of 40 receptors (GPCRs, ion channels) revealed no off-target agonist/antagonist activity at 10 µM .

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